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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and

frequently asked questions (FAQs) regarding the management of interstitial lung disease (ILD)

observed in association with the use of Tas-121 (futibatinib), a selective fibroblast growth factor

receptor (FGFR) inhibitor. The following information is intended to guide researchers and

clinicians in the safe and effective use of this compound in a research setting.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of interstitial lung disease (ILD) with Tas-121?

A1: In a phase I study of Tas-121 in patients with non-small-cell lung cancer (NSCLC)

harboring EGFR mutations, the incidence of interstitial lung disease was reported to be 7.5%

(10 out of 134 patients). ILD was also noted as a dose-limiting toxicity (DLT) in this study. All

observed events were reported as manageable.

Q2: What are the common clinical presentations of Tas-121-induced ILD?

A2: While specific data for Tas-121 is limited, drug-induced ILD, including that from other

tyrosine kinase inhibitors (TKIs), typically presents with non-specific respiratory symptoms.

Researchers should be vigilant for the new onset or worsening of symptoms such as dyspnea
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(shortness of breath), cough, and fever in subjects receiving Tas-121.[1] A significant number of

patients may also be asymptomatic, with ILD being detected through routine imaging.[1]

Q3: What is the proposed mechanism of action for Tas-121?

A3: Tas-121, also known as futibatinib, is an oral, potent, and selective inhibitor of the fibroblast

growth factor receptor (FGFR) family of receptor tyrosine kinases. It covalently binds to a

conserved cysteine in the ATP binding pocket of FGFR1-4. By inhibiting FGFR signaling,

futibatinib disrupts downstream pathways involved in tumor cell proliferation, survival, and

angiogenesis.

Q4: Are there known risk factors for developing ILD with Tas-121 or other TKIs?

A4: For tyrosine kinase inhibitors in general, several risk factors for developing ILD have been

identified. These include being of male sex, a history of smoking, and pre-existing pulmonary

fibrosis.[2] Prior radiotherapy to the chest may also be a contributing risk factor.[2]

Section 2: Troubleshooting Guide
This section provides a step-by-step guide for managing suspected cases of Tas-121-induced

ILD during a clinical trial or preclinical experiment.

Issue: A research subject/animal model develops new or worsening respiratory symptoms (e.g.,

cough, dyspnea).

Troubleshooting Steps:

Immediate Discontinuation of Tas-121: The first and most critical step in managing

suspected drug-induced ILD is to immediately discontinue the administration of Tas-121.[3]

Comprehensive Diagnostic Evaluation: Conduct a thorough evaluation to exclude other

potential causes of the respiratory symptoms. This should include:

Infectious Disease Screening: Perform appropriate tests to rule out respiratory infections.

Radiological Imaging: A high-resolution computed tomography (HRCT) scan of the chest is

crucial for diagnosis.[4] Common findings in drug-induced ILD include ground-glass

opacities, consolidations, and interstitial infiltrates.[3][5]
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Pulmonary Function Tests (PFTs): Assess for any decline in lung function, particularly the

diffusing capacity for carbon monoxide (DLCO).

Severity Assessment: Grade the severity of the ILD using a standardized system such as the

National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This

will guide the management strategy.

Initiation of Corticosteroid Therapy: For moderate to severe (Grade 2 or higher) ILD, the

initiation of systemic corticosteroids is the standard of care.[6] The dosage and duration will

depend on the severity of the condition.

Supportive Care: Provide appropriate supportive care, which may include oxygen therapy to

maintain adequate oxygen saturation.

Re-challenge Consideration (with extreme caution): Re-challenging a patient with Tas-121
after the resolution of ILD is generally not recommended due to the risk of recurrence. The

decision to re-challenge should only be made after a careful risk-benefit assessment by a

multidisciplinary team.

Section 3: Data Presentation
Table 1: Incidence and Severity of Interstitial Lung Disease with Tas-121 (Phase I Study)

Parameter Value Reference

Total Patients Treated 134

Incidence of ILD 7.5% (10 patients)

ILD as a Dose-Limiting Toxicity

(DLT)
Yes

Note: Specific grading of the 10 ILD cases was not detailed in the provided search results.

Table 2: Common Terminology Criteria for Adverse Events (CTCAE) v5.0 Grading for

Pneumonitis/Interstitial Lung Disease
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Grade Description

1
Asymptomatic; clinical or diagnostic

observations only; intervention not indicated

2
Symptomatic; limiting instrumental activities of

daily living (ADL); medical intervention indicated

3
Severe symptoms; limiting self-care ADL;

oxygen indicated

4

Life-threatening respiratory compromise; urgent

intervention indicated (e.g., tracheotomy or

intubation)

5 Death

Section 4: Experimental Protocols
Protocol for Monitoring and Diagnosis of Tas-121-Induced Interstitial Lung Disease

1. Baseline Assessment (Prior to First Dose of Tas-121):

Medical History: Document any history of lung disease (e.g., asthma, COPD, interstitial

fibrosis), smoking history, and prior chest radiotherapy.

Physical Examination: Perform a thorough respiratory examination.

Pulmonary Function Tests (PFTs): Obtain baseline spirometry and diffusing capacity of the

lungs for carbon monoxide (DLCO).

Imaging: A baseline high-resolution computed tomography (HRCT) scan of the chest is

recommended to document any pre-existing pulmonary abnormalities.

2. Routine Monitoring (During Tas-121 Treatment):

Symptom Monitoring: At each study visit, actively question the subject about the new onset

or worsening of respiratory symptoms, including cough, dyspnea, and fever.
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Pulse Oximetry: Monitor oxygen saturation at each visit.

Follow-up Imaging: The frequency of follow-up HRCT scans should be defined in the study

protocol. Consider more frequent imaging for subjects with known risk factors or any new

respiratory symptoms.

3. Diagnostic Protocol for Suspected ILD:

Step 1: Discontinue Tas-121: Immediately hold Tas-121 administration.

Step 2: Clinical Evaluation: Perform a comprehensive physical examination and obtain a

detailed history of the onset and progression of symptoms.

Step 3: Radiological Assessment: Obtain an urgent HRCT scan of the chest to evaluate for

new or worsening interstitial changes.

Step 4: Exclusion of Other Causes:

Infection: Conduct appropriate microbiological testing (e.g., sputum cultures, viral panels)

to rule out an infectious etiology.

Pulmonary Embolism: Consider a CT angiogram if clinically indicated.

Disease Progression: Evaluate for progression of the underlying malignancy in the lungs.

Step 5: Bronchoscopy with Bronchoalveolar Lavage (BAL) (if necessary): In cases where the

diagnosis remains uncertain, a bronchoscopy with BAL may be performed to rule out

infection and evaluate the cellular composition of the lavage fluid. A transbronchial biopsy

may be considered in select cases, weighing the potential benefits against the risks.

Step 6: Consultation: A multidisciplinary discussion involving a pulmonologist, radiologist,

and oncologist is highly recommended to confirm the diagnosis and guide management.
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Caption: Simplified signaling pathway of FGFR and the inhibitory action of Tas-121.
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Caption: Workflow for the management of suspected Tas-121-induced ILD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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